2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide
Overview
Description
2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide is an organic compound with the molecular formula C12H15Cl2NOS. This compound is characterized by the presence of a chloroacetamide group and a sulfanyl group attached to a chlorobenzyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-methylpropane-2-thiol.
Formation of Intermediate: The 4-chlorobenzyl chloride reacts with 2-methylpropane-2-thiol in the presence of a base such as sodium hydroxide to form 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropane.
Acylation: The intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated products or modified sulfanyl derivatives.
Scientific Research Applications
2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide
- 2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzamide
Uniqueness
2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide group provides alkylating properties, while the sulfanyl group offers redox activity, making it versatile for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NOS/c1-13(2,9-16-12(17)7-14)18-8-10-3-5-11(15)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPDKCHVBOKAHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)SCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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